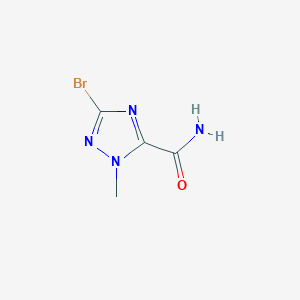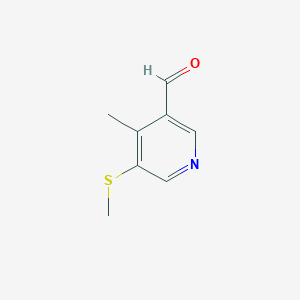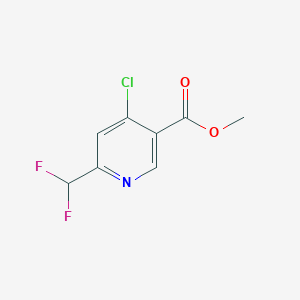
(2-(Benzyloxy)-4,5-difluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Photophysics Applications
The study of photophysical properties of fluorophenyl benzoxazoles, including derivatives related to (2-(Benzyloxy)-4,5-difluorophenyl)methanol, highlights the impact of solvent polarity on emission intensity, offering insights into the design of materials with tailored optical properties for applications such as fluorescent markers or sensors (Tanaka & Komiya, 2002).
Organic Synthesis and Catalysis
Methanol has been utilized as a clean and efficient H-transfer reactant for the carbonyl reduction of aromatic aldehydes and aryl ketones, showcasing a novel application in organic synthesis with minimal by-product formation (Pasini et al., 2014). Additionally, benzyl alcohol derivatives have been explored for the synthesis of antitubercular compounds, demonstrating the versatility of this compound in medicinal chemistry (Bisht et al., 2010).
Nanomaterials Synthesis
The synthesis and characterization of Zn nanoparticles using hetero-bicyclic compounds related to this compound as reducing and stabilizing agents underline the compound's potential in nanotechnology, particularly for developing new materials with specific electronic or catalytic properties (Pushpanathan & Kumar, 2014).
Antitubercular Activity
Compounds derived from benzyl alcohols, including those structurally similar to this compound, have shown significant antitubercular activity, indicating their potential as lead compounds in the development of new treatments for tuberculosis (Bisht et al., 2010).
Green Chemistry and Catalysis
The role of methanol in the synthesis and catalysis of benzyl compounds, including the environmentally friendly hydrogenolysis of benzylic compounds, demonstrates the compound's relevance in sustainable chemistry practices (Lin et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound could potentially interact with palladium catalysts and organoboron reagents in these reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound could participate in the formation of carbon-carbon bonds . The reaction involves the transfer of a formally nucleophilic organic group from boron to palladium, a process known as transmetalation . The exact mode of action of (2-(Benzyloxy)-4,5-difluorophenyl)methanol in these reactions would depend on its specific chemical properties and the reaction conditions.
Biochemical Pathways
The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it could influence pathways involving carbon-carbon bond formation
Pharmacokinetics
A related compound, 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (betp), has been shown to exhibit glucose-dependent insulin secretion in rats following intravenous administration
Result of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds, but the specific effects would depend on the reaction conditions and the other reactants involved.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the success of Suzuki–Miyaura cross-coupling reactions depends on factors such as the reaction temperature, the presence of a suitable catalyst, and the properties of the organoboron reagent . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and exposure to light or oxygen.
Properties
IUPAC Name |
(4,5-difluoro-2-phenylmethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c15-12-6-11(8-17)14(7-13(12)16)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVWMNAXNXJNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2CO)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
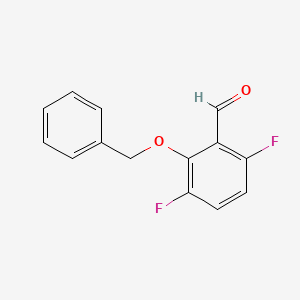


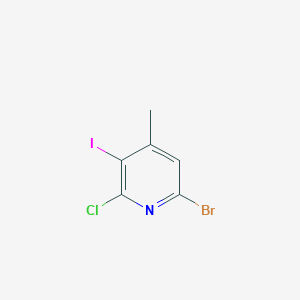
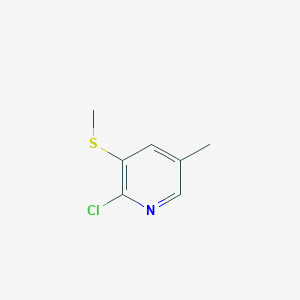

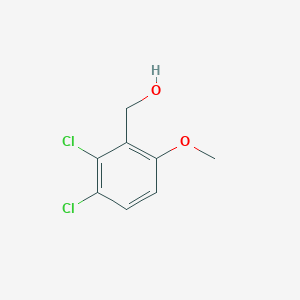

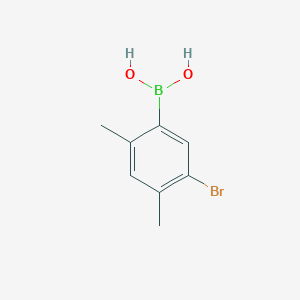
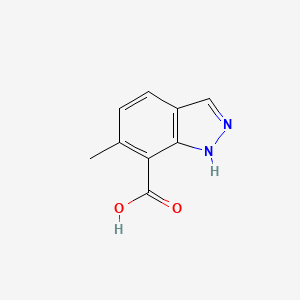
![[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol](/img/structure/B6306049.png)
